Pinaverium bromide is synthesized from naturally occurring compounds, particularly from beta-pinene, which is derived from pine tree resin. The compound belongs to the class of morpholine derivatives and is characterized by its unique bicyclic structure, which contributes to its pharmacological properties. It is classified under the ATC code A03AB, indicating its use in treating functional gastrointestinal disorders .
The synthesis of pinaverium bromide involves several key steps:
Pinaverium bromide exhibits a complex molecular structure characterized by several functional groups:
The molecular weight of pinaverium bromide is approximately 591.42 g/mol, and it crystallizes in a monoclinic system with specific symmetry properties .
Pinaverium bromide can undergo several chemical reactions typical for organic compounds containing halogens and functional groups:
Pinaverium bromide functions primarily as an antispasmodic agent through:
Data suggest that pinaverium bromide has a high affinity for muscarinic receptors, contributing to its efficacy in treating gastrointestinal disorders.
Relevant analyses indicate that pinaverium bromide maintains high purity levels (>99% cis-isomer) when synthesized correctly .
Pinaverium bromide is primarily used in clinical settings for:
Research continues into its potential applications in other areas due to its anti-inflammatory properties and effects on smooth muscle relaxation .
Pinaverium bromide primarily targets voltage-dependent L-type calcium channels (LTCCs) in gastrointestinal smooth muscle cells. These channels, particularly the α1S subunit, regulate calcium influx during membrane depolarization, initiating actin-myosin cross-bridging and contraction [5] [8]. Pinaverium binds competitively to dihydropyridine-sensitive sites on LTCCs, stabilizing them in a closed state and inhibiting calcium influx [5] [10].
Table 1: Impact of Pinaverium Bromide on Calcium-Dependent Contractions
Experimental Model | Concentration Tested | Reduction in Contraction | Reference |
---|---|---|---|
Human colonic circular muscle | 10–5 M | 29–47% (spontaneous) | [4] |
Rabbit jejunal smooth muscle | 1.5 µM | >50% (voltage-activated) | [10] |
Rat uterine smooth muscle | 10–6 M | Minimal effect | [8] |
Gastrointestinal hormones like cholecystokinin (CCK) and substance P exacerbate visceral hypersensitivity and dysmotility in functional disorders. Pinaverium bromide disrupts hormone-induced contractions through calcium flux modulation:
Table 2: Pinaverium Bromide Inhibition of Hormone-Induced Contractions
Hormone/Mediator | Tissue Model | Effective Concentration | Mechanistic Insight |
---|---|---|---|
CCK-8 | Gastric antral cells | IC50 0.5 µM | Blocks extracellular Ca2+ influx |
Substance P | Colonic smooth muscle | 10–6 M | Reduces IP3-mediated Ca2+ release |
Neurotensin | Ileal segments | 10–5 M | Antagonizes Gq-coupled receptor signaling |
Beyond calcium antagonism, pinaverium exhibits weak antimuscarinic activity (≈1/100th the potency of atropine). This dual action synergistically suppresses neurogenic and myogenic contractions:
Table 3: Dual Mechanisms of Pinaverium Bromide in Gastrointestinal Smooth Muscle
Target | Effect | Functional Consequence |
---|---|---|
L-type calcium channels | Competitive antagonism; channel stabilization | Normalizes dysrhythmic contractions |
Muscarinic receptors (M2/M3) | Non-competitive inhibition at high concentrations | Reduces neurally mediated spasms |
Post-junctional neurons | Suppresses rebound excitability ("off-response") | Attenuates hyperreactivity to neural stimuli |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1